molecular formula C13H16N2O4 B5083193 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B5083193
M. Wt: 264.28 g/mol
InChI Key: DOALYTJTUMQIEH-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is an organic compound that features a nitrophenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the reaction of 4-nitroaniline with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydrofuran ring can enhance the compound’s solubility and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-N-methylacetamide
  • 2-(4-nitrophenyl)-N-ethylacetamide
  • 2-(4-nitrophenyl)-N-(tetrahydro-2-pyranylmethyl)acetamide

Uniqueness

2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h3-6,12H,1-2,7-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOALYTJTUMQIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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